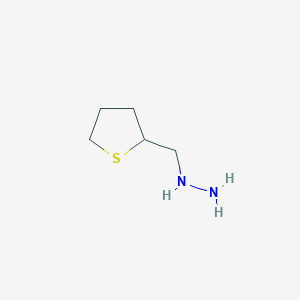
((Tetrahydrothiophen-2-yl)methyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Tetrahydrothiophen-2-yl)methyl)hydrazine is a chemical compound with the molecular formula C5H12N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Tetrahydrothiophen-2-yl)methyl)hydrazine typically involves the reaction of tetrahydrothiophene with hydrazine. One common method is the nucleophilic substitution reaction where tetrahydrothiophene is treated with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C4H8S+N2H4⋅H2O→C5H12N2S+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.
化学反応の分析
Types of Reactions
((Tetrahydrothiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
科学的研究の応用
((Tetrahydrothiophen-2-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ((Tetrahydrothiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function.
類似化合物との比較
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
Tetrahydrothiophene: The parent compound without the hydrazine group.
Hydrazine: A simple hydrazine compound without the thiophene ring.
Uniqueness
((Tetrahydrothiophen-2-yl)methyl)hydrazine is unique due to the combination of the thiophene ring and the hydrazine functional group. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler thiophene or hydrazine derivatives.
特性
分子式 |
C5H12N2S |
|---|---|
分子量 |
132.23 g/mol |
IUPAC名 |
thiolan-2-ylmethylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-4-5-2-1-3-8-5/h5,7H,1-4,6H2 |
InChIキー |
ADUQYULWMUSBSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



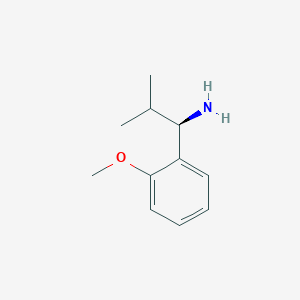
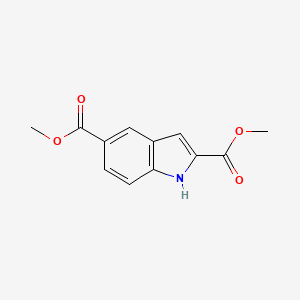
![9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13640875.png)
![Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B13640883.png)
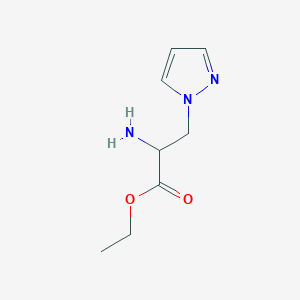
![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)
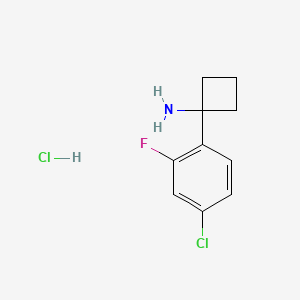

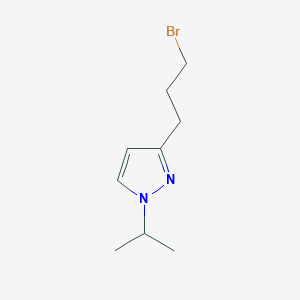
![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
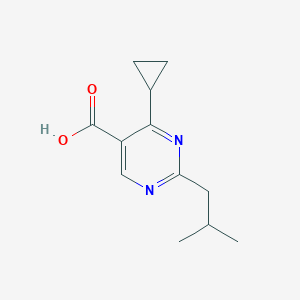
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)

